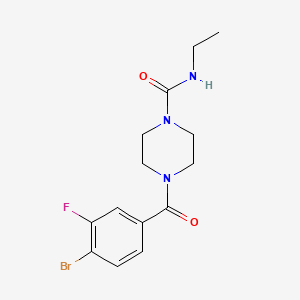
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPP, is a synthetic compound that has been studied for its potential applications in scientific research. MPPP is a member of the piperidine class of compounds and has been shown to have a range of biochemical and physiological effects. In
科学研究应用
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Specifically, this compound has been shown to have potential as a tool for studying the dopamine system in the brain, which is involved in a range of neurological and psychiatric disorders.
作用机制
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone has been shown to act as a dopamine transporter inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and altered reward processing. These effects are thought to be mediated by the drug's actions on the dopamine system in the brain.
实验室实验的优点和局限性
One advantage of (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone is its potential as a tool for studying the dopamine system in the brain. However, there are also limitations to its use in lab experiments, including its potential for abuse and its potential to produce neurotoxic effects.
未来方向
There are a number of potential future directions for research on (5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone, including further studies on its mechanism of action, its potential as a therapeutic agent for neurological and psychiatric disorders, and its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and limitations associated with the use of this compound in scientific research.
合成方法
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperidine with (5-methyl-1H-pyrazol-4-yl)carbonyl chloride in the presence of a base. Other methods include the reaction of 4-phenylpiperidine with (5-methyl-1H-pyrazol-4-yl)acetic acid followed by dehydration with thionyl chloride.
属性
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-15(11-17-18-12)16(20)19-9-7-14(8-10-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRLTBXOILVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)

![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)
